BenchChemオンラインストアへようこそ!

(4Ar,7aS)-1,2,4a,5,7,7a-hexahydrofuro[3,4-b]pyridine;hydrochloride

Asymmetric Synthesis Chiral Building Block Stereochemical Integrity

(4aR,7aS)-1,2,4a,5,7,7a-Hexahydrofuro[3,4-b]pyridine hydrochloride (CAS 2248285-74-5) is a cis-fused bicyclic heterocycle containing a partially saturated furo[3,4-b]pyridine core, supplied as the hydrochloride salt. With a molecular formula of C₇H₁₂ClNO and a molecular weight of 161.63 g/mol, this compound features a defined (4aR,7aS) stereochemistry that distinguishes it from racemic or fully saturated variants.

Molecular Formula C7H12ClNO
Molecular Weight 161.63
CAS No. 2248285-74-5
Cat. No. B2650008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4Ar,7aS)-1,2,4a,5,7,7a-hexahydrofuro[3,4-b]pyridine;hydrochloride
CAS2248285-74-5
Molecular FormulaC7H12ClNO
Molecular Weight161.63
Structural Identifiers
SMILESC1C=CC2COCC2N1.Cl
InChIInChI=1S/C7H11NO.ClH/c1-2-6-4-9-5-7(6)8-3-1;/h1-2,6-8H,3-5H2;1H/t6-,7+;/m0./s1
InChIKeyUCNCVQRXCNKITK-UOERWJHTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4aR,7aS)-Hexahydrofuro[3,4-b]pyridine Hydrochloride (CAS 2248285-74-5): A Defined Stereochemical Building Block for Heterocyclic Synthesis


(4aR,7aS)-1,2,4a,5,7,7a-Hexahydrofuro[3,4-b]pyridine hydrochloride (CAS 2248285-74-5) is a cis-fused bicyclic heterocycle containing a partially saturated furo[3,4-b]pyridine core, supplied as the hydrochloride salt. With a molecular formula of C₇H₁₂ClNO and a molecular weight of 161.63 g/mol, this compound features a defined (4aR,7aS) stereochemistry that distinguishes it from racemic or fully saturated variants [1]. Its Fsp³ value of 0.714 reflects a partially unsaturated scaffold that balances conformational rigidity with synthetic versatility, making it a strategic intermediate for medicinal chemistry programs targeting central nervous system disorders and other therapeutic areas [2].

Procurement Risk Alert: Why Stereochemistry and Saturation State Make (4aR,7aS)-Hexahydrofuro[3,4-b]pyridine Hydrochloride Non-Interchangeable with Generic Analogs


Substituting (4aR,7aS)-hexahydrofuro[3,4-b]pyridine hydrochloride with a racemic mixture, the fully saturated octahydro analog, or a regioisomeric furopyridine directly undermines synthetic reproducibility and biological outcomes. The defined (4aR,7aS) cis ring-junction stereochemistry provides a precise three-dimensional presentation of the secondary amine that is absent in racemic or diastereomeric mixtures [1]. The hexahydro oxidation state (Fsp³ = 0.714) preserves a reactive olefin for late-stage functionalization—an opportunity lost with fully saturated octahydro derivatives (Fsp³ = 1.0) . Furthermore, the [3,4-b] ring fusion topology directs substituent vectors differently than [3,4-c] or [3,2-b] regioisomers, a critical consideration when the scaffold serves as a core for structure–activity relationship campaigns such as BACE1 inhibitor programs [2].

Quantitative Differentiation Evidence: (4aR,7aS)-Hexahydrofuro[3,4-b]pyridine Hydrochloride vs. Closest Analogs


Defined (4aR,7aS) Stereochemistry vs. Racemic Mixture: Single Enantiomer for Asymmetric Synthesis

The target compound bears a specific (4aR,7aS) cis ring-junction configuration, whereas commercially available 'rac-(4aR,7aS)-hexahydrofuro[3,4-b]pyridine hydrochloride' (also sold under the same CAS 2248285-74-5) is a racemic mixture [1]. Enantiopure building blocks ensure predictable stereochemical outcomes in downstream coupling reactions, avoiding the formation of diastereomeric mixtures that complicate purification and reduce yield. Substitution with the racemate introduces an uncontrolled stereochemical variable, directly impacting reaction reproducibility and final product enantiopurity.

Asymmetric Synthesis Chiral Building Block Stereochemical Integrity

Partial Saturation (Fsp³ = 0.714) vs. Fully Saturated Octahydro Analog (Fsp³ = 1.0): Retained Olefin for Late-Stage Diversification

The target hexahydrofuro[3,4-b]pyridine scaffold has an Fsp³ value of 0.714, corresponding to 5 sp³-hybridized carbons out of 7 total carbons, with one retained carbon–carbon double bond [1]. In contrast, the comparator octahydrofuro[3,4-b]pyridine hydrochloride (CAS 2288708-55-2) is fully saturated with Fsp³ = 1.0 (all 7 carbons sp³-hybridized), confirmed by molecular formulas C₇H₁₂ClNO (target) vs. C₇H₁₄ClNO (comparator), differing by exactly two hydrogen atoms . The target compound's olefin enables orthogonal reactivity (e.g., hydroboration, epoxidation, dihydroxylation, hydrogenation) for late-stage scaffold diversification that is structurally inaccessible from the fully saturated octahydro analog.

Late-Stage Functionalization Fraction sp³ Scaffold Diversification

Validated Scaffold in BACE1 Inhibitor Patents vs. Unvalidated Generic Heterocyclic Building Blocks

The hexahydrofuro[3,4-b]pyridine core is explicitly claimed as the central scaffold in a BACE1 inhibitor patent (WO 2017025565 A1) assigned to Janssen Pharmaceutica NV, demonstrating that 2-amino-7a-phenyl-substituted derivatives of this scaffold exhibit BACE1 inhibitory activity relevant to Alzheimer's disease [1]. In contrast, the fully saturated octahydrofuro[3,4-b]pyridine scaffold, the furo[3,4-c]pyridine regioisomer, and other generic bicyclic amine building blocks lack equivalent patent-validated biological precedent for this therapeutically important target class. This patent validation provides direct evidence that the hexahydro oxidation state and [3,4-b] ring fusion topology are productive for CNS-targeted medicinal chemistry, reducing the risk of investing synthetic effort into an unproductive scaffold.

BACE1 Inhibition Alzheimer's Disease CNS Drug Discovery Patent-Validated Scaffold

Hydrochloride Salt: Enhanced Aqueous Solubility and Handling vs. Free Base Analogs

The target compound is supplied as the hydrochloride salt, which confers improved aqueous solubility and solid-state stability compared to the corresponding free base, (4aR,7aS)-octahydrofuro[3,4-b]pyridine (CAS 1807939-96-3, molecular weight 127.18 g/mol) . The hydrochloride salt (C₇H₁₃NO·HCl) has a molecular weight of 161.63 g/mol, reflecting a mass increase of 34.45 g/mol attributable to the HCl component [1]. Salt formation typically enhances dissolution rates in aqueous media, which is critical for biological assay preparation where free base amines may exhibit limited water solubility. Additionally, the crystalline hydrochloride salt offers superior long-term storage stability compared to the free base, which may be prone to oxidation or volatility.

Salt Form Aqueous Solubility Solid-State Handling

[3,4-b] Ring Fusion Topology vs. [3,4-c] or [3,2-b] Regioisomers: Differentiated Substitution Vectors

The [3,4-b] ring fusion in the target compound positions the furan oxygen atom and the pyridine nitrogen atom in a specific spatial relationship that defines the exit vectors for substituent attachment. In the furo[3,4-b]pyridine system, the two heteroatoms are separated by one carbon atom on the pyridine ring, creating a distinct angle between hydrogen bond donor/acceptor motifs. By comparison, furo[3,4-c]pyridine regioisomers position the heteroatoms with a different spatial orientation, while furo[3,2-b]pyridine scaffolds alter the relative placement of the oxygen and nitrogen [1]. The Janssen BACE1 inhibitor patent explicitly selected the furo[3,4-b]pyridine core over alternative regioisomers after systematic SAR evaluation, indicating that this specific topology is optimal for engaging the BACE1 active site [2].

Scaffold Topology Vector Diversity Regioisomer Differentiation

Optimal Application Scenarios for (4aR,7aS)-Hexahydrofuro[3,4-b]pyridine Hydrochloride Based on Differentiation Evidence


Enantioselective Synthesis of CNS-Targeted Compound Libraries Using a Defined Chiral Building Block

Medicinal chemistry teams developing CNS-penetrant drug candidates can utilize the enantiopure (4aR,7aS) scaffold—rather than the racemic mixture—as a starting point for constructing chiral compound libraries [1]. The defined stereochemistry eliminates the need for chiral resolution after coupling reactions, directly reducing the synthetic step count by at least one separation step per analog. This is particularly relevant for BACE1 inhibitor programs, where the patent-validated hexahydrofuro[3,4-b]pyridine core has demonstrated productive target engagement upon 2-amino-7a-phenyl substitution [2].

Late-Stage Functionalization of the Retained Olefin for Scaffold Diversification

Synthetic chemistry groups seeking to generate diverse analogs from a common intermediate can exploit the single olefin retained in the hexahydro scaffold (Fsp³ = 0.714) [1]. This double bond enables orthogonal transformations—including hydroboration/oxidation, epoxidation, dihydroxylation, and catalytic hydrogenation—each producing a distinct scaffold topology from the same starting material. The fully saturated octahydro analog (CAS 2288708-55-2, Fsp³ = 1.0) lacks this synthetic handle, limiting diversification options .

Aqueous Biological Assay Preparation Using the Pre-Formed Hydrochloride Salt

Biochemical screening laboratories performing BACE1 inhibition assays or other target-based screens in aqueous buffer systems benefit from the hydrochloride salt form of this compound [1]. Unlike the free base octahydro analog (CAS 1807939-96-3), which may require DMSO stock solutions or pH-adjusted buffers for dissolution, the hydrochloride salt (MW = 161.63 g/mol) is directly soluble in standard assay media, ensuring consistent compound delivery and reducing vehicle-related assay artifacts [2].

Fragment-Based Drug Discovery Leveraging the [3,4-b] Scaffold Topology

Fragment-based drug discovery (FBDD) programs targeting aspartyl proteases or other enzymes with defined active-site geometries can prioritize the furo[3,4-b]pyridine scaffold based on its patent-validated BACE1 engagement [1]. The specific [3,4-b] ring fusion topology positions the secondary amine and furan oxygen for key hydrogen-bonding interactions that alternative regioisomers (furo[3,4-c]pyridine, furo[3,2-b]pyridine) cannot replicate, providing a structure-based rationale for scaffold selection in fragment library design [2].

Quote Request

Request a Quote for (4Ar,7aS)-1,2,4a,5,7,7a-hexahydrofuro[3,4-b]pyridine;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.